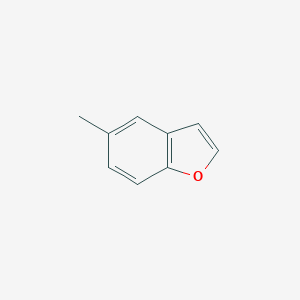

5-Methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQNAOFWQGLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171571 | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18441-43-5 | |

| Record name | 5-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLM9ZJ1WW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylbenzofuran (CAS: 18441-43-5): A Technical Guide for Advanced Research

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan, is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with potent biological activities underscores its importance as a "privileged scaffold."[1][3] Derivatives of benzofuran are integral to numerous clinically approved drugs and exhibit a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

This guide focuses on a specific, valuable derivative: 5-Methylbenzofuran . As a functionalized building block, this compound serves as a critical starting material and intermediate for synthesizing more complex molecules. Its strategic methyl group at the C5 position offers a point for metabolic modulation or further functionalization, making it a compound of significant interest for professionals in drug discovery and organic synthesis. This document provides an in-depth examination of its properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Part 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in research and development.

Key Properties

The primary physicochemical characteristics of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 18441-43-5 | |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C (Refrigerator) |

Spectroscopic Characterization

Precise structural elucidation is paramount. The following is a predictive analysis of the expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furanic, and methyl protons.

-

Furan Protons: Two doublets, one for H2 and one for H3, would appear in the downfield region (approx. δ 6.5-7.8 ppm). The H2 proton is typically further downfield than H3.

-

Benzene Ring Protons: Protons at C4, C6, and C7 will produce signals in the aromatic region (approx. δ 7.0-7.5 ppm), with splitting patterns dictated by their coupling.

-

Methyl Protons: A sharp singlet for the C5-methyl group would be observed in the upfield region (approx. δ 2.4 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

-

Furan Carbons: C2 and C3 typically resonate at approximately δ 145 and 106 ppm, respectively.

-

Benzene Ring Carbons: The aromatic carbons will appear between δ 110-155 ppm. The carbon attached to the oxygen (C7a) and the carbon bearing the methyl group (C5) will have characteristic shifts.

-

Methyl Carbon: The methyl carbon signal is expected in the upfield region (approx. δ 21 ppm).[8]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of CO or a methyl radical, which is characteristic of such aromatic systems.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=C Aromatic Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the furan ether linkage.

-

Part 2: Synthesis and Reactivity

The construction and chemical behavior of this compound are governed by the principles of heterocyclic chemistry.

Synthesis Pathway: A Representative Protocol

Substituted benzofurans are commonly synthesized from phenols. A robust and reliable method involves the acid-catalyzed cyclization of an intermediate formed from p-cresol (4-methylphenol) and an α-haloketone or its equivalent, such as chloroacetaldehyde dimethyl acetal.

Caption: Figure 1. General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative procedure based on established methods for benzofuran synthesis.

-

Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-4-methylbenzene.

-

To a solution of p-cresol (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and maintain for 12-16 hours, monitoring progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude ether intermediate via vacuum distillation or column chromatography.

-

-

Step 2: Cyclization to this compound.

-

Add the purified ether intermediate from Step 1 to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).

-

Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The causality here is that the strong acid both hydrolyzes the acetal to the aldehyde in situ and catalyzes the intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration to form the furan ring.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity

The benzofuran nucleus is an electron-rich aromatic system, making it reactive towards electrophiles.[9] The fusion of the benzene ring and the position of the methyl group influence the regioselectivity of these reactions.

-

Electrophilic Aromatic Substitution: The furan ring is generally more activated than the benzene ring. Electrophilic attack occurs preferentially at the C2 position, as the resulting carbocation intermediate (sigma complex) is well-stabilized by resonance involving both the oxygen atom and the fused benzene ring.[10][11] The presence of the electron-donating methyl group at C5 further activates the benzene ring, but substitution on the furan ring typically dominates under mild conditions. Common electrophilic reactions include:

-

Halogenation: Reaction with NBS or Br₂ can introduce a bromine atom at the C2 or C3 position.

-

Nitration & Sulfonation: These reactions require carefully controlled, mild conditions to avoid degradation of the furan ring.[12]

-

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reactions introduce acyl or alkyl groups, primarily at the C2 position.

-

Caption: Figure 2. Regioselectivity of electrophilic substitution.

Part 3: Applications in Drug Development and Materials Science

The utility of this compound stems from its role as a versatile scaffold for building complex, high-value molecules.

Pharmaceutical Intermediate and Scaffolding

The benzofuran core is present in a multitude of biologically active compounds.[2][13] this compound is a key building block in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) disorders and as antimicrobial or anticancer agents.[1][4]

-

Serotonin Receptor Modulators: The structure is used to develop compounds targeting serotonin receptors, which have potential applications as antidepressants and anxiolytics.

-

Anticancer Agents: Many novel benzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer.[1][4] The 5-methyl substitution can be a key feature in optimizing ligand-receptor interactions.

-

Antimicrobial Agents: The scaffold is a common feature in compounds designed to have antibacterial and antifungal properties.[1][13]

Caption: Figure 3. Role as a scaffold in developing advanced molecules.

Materials Science

Beyond pharmaceuticals, the conjugated π-system of this compound makes it an interesting component for materials science research.

-

Organic Electronics: Its electron-rich properties are suitable for designing organic semiconductors and components for organic light-emitting diodes (OLEDs).

-

Fluorescent Dyes: The benzofuran scaffold can be incorporated into larger molecules to create fluorescent probes and dyes for imaging and sensing applications.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

| Hazard Type | GHS Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

First Aid and Storage

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator (2-8°C) for long-term stability.

References

- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). American Chemical Society.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange.

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). World Journal of Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences.

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). MDPI.

- 5-Methyl-2-benzofuran-1,3-dione | C9H6O3 | MD Topology | NMR | X-Ray. (n.d.). ATB.

- 5 Electrophilic Substitution of Furan. (2018). YouTube.

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate.

- DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- NMR Chemical Shifts. (n.d.). University of Colorado Boulder.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). JOCPR.

- Synthesis and antifungal activity of benzofuran-5-ols. (n.d.). ResearchGate.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. rsc.org [rsc.org]

- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 5-Methylbenzofuran: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic scaffold, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its fundamental chemical properties, established synthetic routes with detailed experimental protocols, and a critical discussion of its burgeoning applications in drug development. We delve into the causality behind synthetic choices and provide a framework for its characterization, underscoring the importance of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in drug discovery.[1][2] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[2][3][4] The substitution pattern on the benzofuran core plays a pivotal role in modulating its biological activity, making the synthesis of specific derivatives a key focus of medicinal chemistry research. This compound, in particular, serves as a crucial intermediate for more complex molecules, with the methyl group at the C-5 position influencing the molecule's electronic properties and metabolic stability.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section details the formal nomenclature and key physicochemical properties of this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-methyl-1-benzofuran .[5][6] The numbering of the benzofuran ring system starts from the oxygen atom as position 1.

Chemical Structure and Properties

The structural and physical properties of 5-methyl-1-benzofuran are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| CAS Number | 18441-43-5 | [5][7] |

| Appearance | Colorless to pale-yellow liquid or solid | [8] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane | [8] |

| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizing agents | [8] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of the benzofuran ring system can be achieved through various strategies, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Strategies for Benzofurans

Several classical and modern methods exist for the construction of the benzofuran core. These include:

-

Perkin Reaction: One of the earliest methods, involving the condensation of a salicylaldehyde with an acid anhydride.[9]

-

Intramolecular Cyclization Reactions: These are among the most common and versatile methods, often involving the cyclization of ortho-substituted phenols.[10]

-

Palladium-Catalyzed Cycloisomerization: Modern catalytic methods offer high efficiency and regioselectivity.[10]

-

Radical Cyclization Cascades: These methods are particularly useful for constructing complex polycyclic benzofuran scaffolds.[3][8]

Detailed Experimental Protocol: Synthesis of this compound

While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the initial search, a general procedure can be adapted from established methods for substituted benzofurans. The following protocol is a representative example based on the intramolecular cyclization of a suitably substituted precursor.

Reaction Scheme:

A representative synthetic workflow for this compound.

Materials and Reagents:

-

4-Methylphenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Palladium(II) chloride bis(acetonitrile) complex (PdCl₂(MeCN)₂)

-

Benzoquinone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Step-by-Step Procedure:

-

Step 1: Synthesis of Allyl(p-tolyl)ether. To a solution of 4-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add allyl bromide (1.2 equivalents) dropwise and reflux the reaction mixture for 12 hours. After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude allyl(p-tolyl)ether.

-

Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol. Heat the crude allyl(p-tolyl)ether under a nitrogen atmosphere at 200-220 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature to obtain crude 2-allyl-4-methylphenol.

-

Step 3: Oxidative Cyclization to this compound. Dissolve the crude 2-allyl-4-methylphenol (1 equivalent) in a suitable solvent like toluene. Add a catalytic amount of PdCl₂(MeCN)₂ (e.g., 5 mol%) and benzoquinone (2 equivalents) as the oxidant. Heat the reaction mixture at 80-100 °C for 12-24 hours. Cool the reaction to room temperature, dilute with dichloromethane, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Justification of Experimental Choices:

-

Choice of Base in Step 1: Potassium carbonate is a mild and inexpensive base suitable for the O-alkylation of phenols.

-

Claisen Rearrangement: This is a classic and reliable method for ortho-allylation of phenols, a key step in this synthetic sequence.

-

Palladium Catalyst in Step 3: Palladium catalysts are highly effective for intramolecular oxidative cyclization reactions, leading to the formation of the furan ring with good yields.[10]

-

Benzoquinone as Oxidant: Benzoquinone is a common and effective re-oxidant for the palladium catalyst in such cyclization reactions.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are performed using standard spectroscopic techniques.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.6 ppm, a singlet for the methyl group around δ 2.4 ppm, and protons on the furan ring. |

| ¹³C NMR | Signals for the aromatic carbons, the furan carbons, and a signal for the methyl carbon around δ 21 ppm.[5] |

| GC-MS | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 132).[5] |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and methyl groups, and C-O-C stretching of the furan ring. |

Applications in Drug Development

The benzofuran scaffold is of significant interest to drug development professionals due to its wide range of biological activities.[2][3] While specific studies on the biological activity of this compound itself are not extensively detailed in the initial search, the broader class of benzofuran derivatives provides a strong rationale for its use as a synthetic intermediate.

Known Biological Activities of Benzofuran Derivatives

-

Anticancer Activity: Many benzofuran derivatives have demonstrated potent anticancer activity against various cell lines.[3][11][12] For instance, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown cytotoxicity against A549 lung carcinoma and HepG2 hepatocellular carcinoma cells.[12]

-

Antimicrobial Activity: Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][4] The presence of hydroxyl groups and other substituents on the benzofuran ring can greatly influence their antimicrobial efficacy.[2]

-

Anti-inflammatory Activity: Certain benzofuran hybrids have exhibited anti-inflammatory properties.[12]

-

Anti-Alzheimer's Disease Activity: Novel benzofuran-3-yl-methyl derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[13]

This compound as a Synthetic Building Block

This compound is a valuable starting material for the synthesis of more complex, biologically active molecules. The methyl group can be further functionalized, and the benzofuran core can undergo various reactions such as electrophilic substitution. For example, 5-methyl-2-phenyl-benzofuran can be synthesized from upstream raw materials like 2-hydroxy-5-methylbenzaldehyde.[14] Carboxylic acid derivatives, such as this compound-4-carboxylic acid and 5-methyl-1-benzofuran-2-carboxylic acid, are also important intermediates.[6][15]

Logical Pathway for Drug Discovery Application:

Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

5-Methyl-1-benzofuran is a heterocyclic compound of significant synthetic utility. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a representative synthetic protocol, emphasizing the rationale behind the experimental choices. The diverse biological activities exhibited by the broader class of benzofuran derivatives underscore the importance of this compound as a key building block for the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and potent drug candidates.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 33103, this compound.

- PrepChem.com. Synthesis of this compound.

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 84013830, this compound-4-carboxylic acid.

- Organic Chemistry Portal. Benzofuran synthesis.

- Al-Ostoot, F. H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1564.

- LookChem. Benzofuran, 5-methyl-2-phenyl-.

- ATB. 5-Methyl-2-benzofuran-1,3-dione.

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. World Journal of Pharmaceutical Research.

- Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111–118.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid.

- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366–27383.

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 590251, 2-Methyl-1-benzofuran-5-ol.

- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

- SpectraBase. 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid.

- Yurttaş, L., et al. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 7(40), 35848–35862.

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-4-carboxylic acid | C10H8O3 | CID 84013830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. Buy 5-Ethyl-3-methylbenzofuran (EVT-3158094) | 870466-96-9 [evitachem.com]

- 9. jocpr.com [jocpr.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lookchem.com [lookchem.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 5-Methylbenzofuran: A Strategic Guide from Common Starting Materials

An In-depth Technical Guide for Drug Development Professionals

Abstract

Benzofuran derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth technical overview of the synthesis of a key derivative, 5-Methylbenzofuran. We will focus on the most practical and efficient synthetic strategies, beginning with readily available starting materials. The primary focus will be a detailed exploration of the synthesis from p-cresol via an O-alkylation and subsequent thermal rearrangement, a robust and scalable method. Alternative advanced methodologies, including palladium-catalyzed domino reactions, are also discussed and compared. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the experimental choices.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system, an isomeric fusion of benzene and furan, is a privileged heterocyclic scaffold in drug discovery.[2][3] Its rigid, planar structure and unique electronic properties make it an ideal building block for designing molecules that interact with a wide range of biological targets. Derivatives have demonstrated potent activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4]

This compound, the subject of this guide, serves as a crucial intermediate for more complex, biologically active molecules. The strategic placement of the methyl group at the C5 position provides a key handle for further functionalization or can be an essential feature for target binding. The selection of an optimal synthetic route is therefore paramount, balancing factors such as yield, scalability, cost, and environmental impact. This guide will focus on pathways starting from simple, commercially available precursors, with a primary emphasis on the conversion of p-cresol.

Primary Synthetic Route: O-Alkylation and Cyclization of p-Cresol

The most direct and widely employed strategy for synthesizing this compound utilizes p-cresol as the starting material. This two-step approach involves an initial Williamson ether synthesis to form an aryl propargyl ether, followed by a thermally induced rearrangement and cyclization.[2]

Mechanistic Principles

The reaction proceeds through two distinct, well-understood stages:

-

Step 1: O-Alkylation: p-Cresol is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then attacks propargyl bromide in a classic SN2 reaction to yield 4-methylphenyl propargyl ether.[5]

-

Step 2: Claisen Rearrangement & Cyclization: Upon heating, the aryl propargyl ether undergoes a thermal rearrangement. This process involves a[6][6]-sigmatropic rearrangement (Claisen rearrangement) to form an allenic intermediate, which rapidly tautomerizes and undergoes an intramolecular hydroalkoxylation (cyclization) to furnish the stable aromatic this compound ring system.[2]

The mechanism below illustrates this efficient transformation.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. ijcps.org [ijcps.org]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Physical properties of 5-Methylbenzofuran

An In-depth Technical Guide to the Physical Properties of 5-Methylbenzofuran

Introduction

This compound (CAS No. 18441-43-5) is a heterocyclic aromatic organic compound.[1] It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. The benzofuran scaffold is a common motif in a variety of natural products and pharmacologically active compounds, making its derivatives, including this compound, valuable building blocks in medicinal chemistry and drug development. A thorough understanding of its core physical properties is paramount for researchers and scientists in designing synthetic routes, developing purification strategies, and formulating new chemical entities. This guide provides a detailed examination of these properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physical and Chemical Properties

A consolidated summary of the key physical properties of this compound is presented below. These values are fundamental for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| CAS Number | 18441-43-5 | PubChem[1] |

| Appearance & Odor | Strong, persistent, not unpleasant odor | Stenutz[2] |

| Density | 1.047 g/mL | Stenutz[2] |

| Boiling Point | Data not explicitly available for this compound. The related compound, 2-Methylbenzofuran, boils at 197-198 °C. | Sigma-Aldrich[3] |

| Refractive Index | 1.547 | Stenutz[2] |

| Solubility | Insoluble in water; Soluble in alcohol. | The Good Scents Company[4] |

Detailed Analysis of Physicochemical Parameters

Molecular Weight and Formula

The molecular formula, C₉H₈O, is the elemental constitution of the molecule. The molecular weight of 132.16 g/mol is calculated from the atomic weights of its constituent atoms.[1] This value is critical for all stoichiometric calculations in chemical reactions, for preparing solutions of known molarity, and is the foundational data point for mass spectrometry analysis, where the molecular ion peak (M+) would be expected around this value.

Density and Refractive Index

Density, at 1.047 g/mL, indicates that this compound is slightly denser than water.[2] This property is useful for phase separation during aqueous workups in synthesis. The refractive index of 1.547 is a dimensionless number that describes how fast light propagates through the material.[2] It is a highly sensitive and specific physical constant for a pure liquid compound, measured with a refractometer. Its determination is a rapid and non-destructive method for assessing the purity of a sample; deviations from the reference value can indicate the presence of impurities.

Boiling Point

Solubility

The principle of "like dissolves like" governs solubility. As a largely nonpolar aromatic molecule, this compound has very limited solubility in polar solvents like water.[4] However, it is readily soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.[4][5] This solubility profile is fundamental to selecting appropriate solvent systems for chemical reactions, extraction, and chromatography.

Experimental Protocol: Boiling Point Determination

The determination of a boiling point is a core technique for characterizing a liquid substance. The following protocol describes a standard method for its measurement.

Objective: To accurately determine the boiling point of a liquid sample (e.g., this compound) at atmospheric pressure.

Principle: This method utilizes distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured. A constant temperature reading during the collection of the main distillate fraction indicates the boiling point of the pure substance.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the this compound sample and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser, not the superheated liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head. Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Data Collection: Continue to heat and record the temperature range over which the bulk of the material (typically 80-90%) distills. For a pure compound, this range should be narrow (typically ≤ 2 °C).

-

Validation: The observed boiling point should be corrected for any significant deviation from standard atmospheric pressure (760 mmHg) if high accuracy is required.

Compound Characterization Logic

The physical properties discussed are part of a larger, self-validating system for compound identification and purity assessment. No single property is sufficient for unambiguous identification. Instead, multiple data points from different analytical techniques are synthesized to build a conclusive profile of the molecule.

Spectroscopic data is essential for confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the aromatic, furan, and methyl protons and carbons.

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, which should correspond to its molecular weight (132.16 g/mol ).[1] The fragmentation pattern provides further structural clues.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic peaks for C-H bonds in the aromatic and methyl groups, C=C bonds in the aromatic system, and the C-O-C ether linkage of the furan ring.

By correlating the measured physical properties (boiling point, density, etc.) with the structural information from spectroscopic data, a scientist can confidently confirm both the identity and purity of a this compound sample.

References

- This compound. Stenutz. [Link]

- This compound | C9H8O | CID 33103.

- 2-methyl benzofuran, 4265-25-2. The Good Scents Company. [Link]

- 2-Methylbenzofuran | C9H8O | CID 20263.

Sources

- 1. This compound | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 2-Methylbenzofuran 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 5. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Synthetic Evolution of 5-Methylbenzofuran: A Technical Guide

Abstract

The benzofuran moiety is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and pharmacologically active compounds.[1] Its deceptively simple architecture—a fusion of benzene and furan rings—belies a rich and evolving history of synthetic exploration. This technical guide provides an in-depth examination of the discovery and history of a key derivative, 5-Methylbenzofuran. We will trace the lineage from the initial synthesis of the parent scaffold to the development of sophisticated, regioselective methods for producing substituted analogues like this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also causal explanations for experimental choices, detailed protocols, and a forward-looking perspective on the utility of this important structural motif.

The Genesis of a Scaffold: Perkin's Inaugural Synthesis

The history of any substituted benzofuran must begin with the discovery of the parent ring system. The first documented synthesis of benzofuran (then known as coumarone) was achieved by Sir William Henry Perkin in 1870.[2][3] Perkin's approach was not a direct construction but rather a clever degradation of a natural product, coumarin. By reacting coumarin with bromine and then treating the resulting dibromide with alcoholic potash, he induced a ring contraction and rearrangement to form benzofuran.[4] This foundational work opened the door to understanding the chemistry of this new heterocyclic system.

Table 1: Foundational Milestones in Benzofuran Chemistry

| Year | Milestone | Key Contributor(s) | Significance |

| 1870 | First synthesis of the parent benzofuran ring system | W. H. Perkin | Established the existence and basic chemistry of the benzofuran scaffold.[2][3] |

| Early 1900s | Development of cyclization strategies from phenols | Various | Shifted from degradation to construction, enabling access to derivatives. |

| Mid-20th Century | Emergence of transition-metal catalysis | Various | Introduced powerful new tools for C-C and C-O bond formation. |

| Late 20th Century | Palladium-Copper cross-coupling reactions | Sonogashira, et al. | Revolutionized the synthesis of 2-substituted benzofurans from o-halophenols and alkynes.[2][4] |

| 2000s-Present | Rise of C-H activation and innovative cyclizations | Various | Offers more atom-economical and direct routes to functionalized benzofurans.[2] |

The Emergence of this compound: Early Synthetic Approaches

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation logically followed the development of general synthetic methods for benzofuran derivatives from substituted phenols. A common and historically significant strategy involves the reaction of a suitably substituted phenol with an α-halo ketone or ester, followed by intramolecular cyclization.

For this compound, the logical starting material is p-cresol (4-methylphenol). One of the most robust classical methods adaptable for this synthesis is the Perkin rearrangement or related cyclizations. The general principle involves O-alkylation of the phenol with a molecule containing a suitable leaving group and a carbonyl or equivalent functional group, followed by an acid- or base-catalyzed cyclization to form the furan ring.

Caption: Classical synthesis pathway for a substituted benzofuran.

The Modern Era: Catalytic and Strategic Synthesis

The mid-20th century onwards witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition-metal catalysis. These methods provided unprecedented efficiency, selectivity, and functional group tolerance, profoundly impacting the synthesis of all heterocycles, including this compound.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A cornerstone of modern benzofuran synthesis is the palladium- and copper-cocatalyzed coupling of an o-halophenol with a terminal alkyne (the Sonogashira reaction), followed by an intramolecular cyclization.[3] This approach offers a highly convergent and flexible route to 2-substituted and 2,5-disubstituted benzofurans.

To synthesize this compound using this logic, one would start with 2-halo-4-methylphenol and acetylene. The key to this reaction's success is the synergistic action of the two metal catalysts. The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation step, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[2]

Caption: Catalytic cycle for Sonogashira coupling in benzofuran synthesis.

Ruthenium-Catalyzed Cycloisomerization

More recent innovations include ruthenium-catalyzed cycloisomerization reactions. These methods can, for example, transform substituted 1-allyl-2-allyloxybenzenes into benzofurans through a sequence of isomerization and ring-closing metathesis, offering a different strategic approach to the core structure.[5]

Natural Occurrence

While this compound itself is not widely cited as a major natural product, the benzofuran scaffold is ubiquitous in the plant kingdom.[6] Compounds like rosefuran (found in rose oil) and ailanthoidol demonstrate the natural prevalence of this core.[6][7] Many naturally occurring benzofurans possess methyl groups and other substitutions on the benzene ring, arising from complex biosynthetic pathways. The study of synthetic routes to compounds like this compound is therefore critical for accessing analogues of these biologically active natural products.

Experimental Protocols and Characterization

A key aspect of chemical discovery is the robust characterization of the synthesized compound. The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

Protocol: Synthesis of 2,5-Dimethylbenzofuran from p-Cresol

This protocol is adapted from established methods for the synthesis of substituted benzofurans and illustrates a plausible and efficient route.

Objective: To synthesize 2,5-dimethylbenzofuran via O-alkylation of p-cresol followed by intramolecular cyclization.

Materials:

-

p-Cresol (4-methylphenol)

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Polyphosphoric acid (PPA)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: O-Alkylation. To a solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously. Add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.

-

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the subsequent Sₙ2 reaction with chloroacetone.

-

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude aryloxyacetone intermediate.

-

Step 2: Cyclization. Add the crude intermediate to polyphosphoric acid (PPA) at 80-90 °C with stirring.

-

Causality: PPA is a strong acid and dehydrating agent that protonates the carbonyl oxygen, activating the molecule for an intramolecular electrophilic aromatic substitution reaction, which closes the furan ring.

-

-

Heat the mixture at 100 °C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Step 3: Work-up and Purification. Carefully pour the hot reaction mixture onto crushed ice. The product may precipitate or form an oil.

-

Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-dimethylbenzofuran.

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on the unique signals observed in NMR, IR, and Mass Spectrometry.[8][9]

Caption: Workflow for the purification and spectroscopic characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (d) | H4 proton, adjacent to methyl group |

| ~7.3 ppm (s) | H6 proton | ||

| ~7.1 ppm (d) | H7 proton | ||

| ~7.5 ppm (d) | Furan H2 proton | ||

| ~6.6 ppm (d) | Furan H3 proton | ||

| ~2.4 ppm (s) | Methyl (-CH₃) protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~154, 145, 130, 128, 122, 120, 111, 106 ppm | Aromatic and furan carbons |

| ~21 ppm | Methyl (-CH₃) carbon | ||

| IR | Wavenumber (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methyl) | ||

| ~1600, 1480 | Aromatic C=C stretch | ||

| ~1250 | Aryl-O-C stretch | ||

| MS (EI) | m/z | 132 | Molecular Ion [M]⁺ |

| 131, 103 | Key fragments ([M-H]⁺, [M-CHO]⁺) |

Note: Predicted values are based on established principles of spectroscopy and data for analogous compounds. Actual values may vary slightly based on solvent and experimental conditions.[8][9][10]

Conclusion and Future Outlook

From Perkin's initial foray with coumarin to the highly sophisticated catalytic reactions of the 21st century, the journey of benzofuran synthesis has been one of continuous innovation.[2][4] this compound, as a representative substituted derivative, exemplifies this evolution. Its history is not that of a single, dramatic discovery, but rather the result of a steady accumulation of knowledge that has empowered chemists to construct this valuable scaffold with increasing precision and efficiency.

Today, the interest in substituted benzofurans is stronger than ever, driven by their potential as frameworks for novel therapeutics, agrochemicals, and materials.[1] The historical development of synthetic routes provides a rich playbook for modern scientists, while ongoing research into areas like C-H functionalization continues to push the boundaries of what is possible. The story of this compound is a testament to the power of synthetic chemistry to build upon foundational discoveries and create molecules of increasing complexity and utility.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available online

- Miao, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available online

- Bhargava, S., et al. (2024).

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. Available online

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. BenchChem Technical Guides. Available online

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans.

- Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. Available online

- Li, T., et al. (2023). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in Eocene and Paleocene source rocks from the Gippsland Basin, Australia. Macquarie University Research Portal. Available online

- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Available online

- El-Sayed, M. A. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27621-27653. Available online

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available online

- Gholami, M., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-18. Available online

- Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-45. Available online

- Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. SynOpen, 6(3), 225-231. Available online

- National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. Available online

- SpectraBase. (n.d.). 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid. Wiley SpectraBase. Available online

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available online

- Neves, M. G. P. M. S., et al. (2018). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) and benzofuran (2-H) series.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. BenchChem Technical Guides. Available online

- Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Available online

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. actascientific.com [actascientific.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

The Spectroscopic Signature of 5-Methylbenzofuran: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methylbenzofuran (CAS No. 18441-43-5), a key heterocyclic compound with applications in medicinal chemistry and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate interpretation and structural elucidation. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Importance of this compound

This compound is a substituted benzofuran, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring. The addition of a methyl group at the 5-position subtly alters the molecule's electronic and steric properties, which in turn manifests as a unique spectroscopic fingerprint. Understanding this signature is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating the structure of more complex derivatives. This guide will dissect the data from the four primary spectroscopic techniques used in organic chemistry to provide a holistic view of this compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their connectivity. The spectrum of this compound reveals a distinct set of signals corresponding to the aromatic, vinylic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.56 | d | 2.2 | H-2 |

| 7.35 | d | 8.4 | H-7 |

| 7.27 | s | H-4 | |

| 7.05 | dd | 8.4, 1.8 | H-6 |

| 6.67 | d | 2.2 | H-3 |

| 2.44 | s | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the signals between 6.67 and 7.56 ppm are characteristic of protons attached to an aromatic system. The distinct doublets for H-2 and H-3 with a small coupling constant (J = 2.2 Hz) are indicative of their cis-relationship on the furan ring. The larger coupling constant for H-7 (J = 8.4 Hz) is typical for ortho-coupling on the benzene ring. The singlet at 7.27 ppm for H-4 arises from the lack of adjacent protons. The doublet of doublets for H-6 is a result of coupling to both H-7 (ortho-coupling) and potentially a smaller long-range coupling. The upfield singlet at 2.44 ppm is the characteristic signal for the methyl group protons, which are not coupled to any other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.1 | C-7a |

| 145.1 | C-2 |

| 132.0 | C-5 |

| 129.5 | C-3a |

| 126.1 | C-6 |

| 120.7 | C-4 |

| 111.0 | C-7 |

| 106.5 | C-3 |

| 21.4 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 22.49 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The nine distinct signals in the ¹³C NMR spectrum confirm the nine unique carbon atoms in this compound. The downfield signals are characteristic of the aromatic and vinylic carbons. The carbons attached to the oxygen atom (C-7a and C-2) are shifted significantly downfield due to the electronegativity of the oxygen. The upfield signal at 21.4 ppm is unequivocally assigned to the methyl carbon. The remaining signals correspond to the other carbons in the benzene and furan rings, with their specific shifts influenced by their position and the electronic effects of the methyl group and the fused ring system.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

Sample Preparation:

-

Weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[2]

-

A wider spectral width is required (typically 0 to 220 ppm).

-

A greater number of scans is necessary due to the lower natural abundance of ¹³C.

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. By absorbing infrared radiation at specific wavenumbers, functional groups provide a characteristic "fingerprint."

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 - 3000 | Medium | Aromatic & Vinylic C-H stretch |

| 2920, 2860 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620, 1580, 1480 | Strong to Medium | C=C stretching (aromatic and furan ring) |

| 1250 | Strong | Aryl-O-C stretch (ether) |

| 800 | Strong | C-H out-of-plane bending (aromatic) |

Data represents typical ranges for the assigned functional groups and is consistent with data from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic and ether functionalities. The peaks above 3000 cm⁻¹ are indicative of C-H bonds on the sp² hybridized carbons of the benzene and furan rings.[4] Just below 3000 cm⁻¹, the absorptions correspond to the C-H stretches of the sp³ hybridized methyl group. The series of sharp peaks in the 1620-1480 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic system. A particularly diagnostic peak is the strong absorption around 1250 cm⁻¹, which is characteristic of the aryl-O-C ether linkage. The strong band around 800 cm⁻¹ is typical for C-H out-of-plane bending in substituted benzenes.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

For routine analysis, Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a rapid and reliable method.[2]

Instrumentation: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Diagram: FTIR-ATR Spectroscopy Workflow

Caption: Workflow for FTIR-ATR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure based on its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 95 | [M-H]⁺ |

| 103 | 25 | [M-H-CO]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 132, which corresponds to its molecular weight.[5] The base peak (the most intense peak) is also the molecular ion, indicating a relatively stable molecule under electron ionization conditions. The significant peak at m/z 131 is due to the loss of a hydrogen atom from the molecular ion, likely from the methyl group, to form a stable benzylic-type cation. The subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment to give the peak at m/z 103 is a characteristic fragmentation pathway for benzofurans.[6] The presence of a peak at m/z 77 is indicative of a phenyl cation, and the peak at m/z 51 is a common fragment from the breakdown of the benzene ring.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they enter the mass spectrometer.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the EI source of the mass spectrometer.

MS Data Acquisition:

-

Set the ionization energy to a standard value of 70 eV.[2]

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

Diagram: GC-MS Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a definitive and multi-faceted structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. By understanding and applying the principles and protocols outlined herein, researchers can confidently identify and characterize this important molecule in their scientific endeavors.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- PubChem. This compound.

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. U.S.

- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- CORE. Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. [Link]

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

- PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. [Link]

- Royal Society of Chemistry.

- Heriot-Watt University. ¹H NMR Spectroscopy. [Link]

- ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- The Royal Society of Chemistry.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

Sources

The Multifaceted Biological Activities of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics.[2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols, mechanistic diagrams, and a comprehensive analysis of structure-activity relationships.

The inherent versatility of the benzofuran nucleus allows for extensive chemical modification, leading to a wide array of derivatives with tailored biological functions.[5][6] Many clinically approved drugs and compounds in various stages of clinical trials feature the benzofuran motif, underscoring its significance in modern pharmacology.[3][4] This guide aims to serve as a comprehensive resource, elucidating the scientific principles behind the evaluation of benzofuran derivatives and providing the practical methodologies required for their investigation.

Part 1: Anticancer Activity of Benzofuran Derivatives

The anticancer potential of benzofuran compounds is a rapidly evolving area of research, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[1][7][8] These compounds exert their antitumor activity through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes essential for cancer cell proliferation and survival.[9][10][11]

Mechanisms of Anticancer Action

Benzofuran derivatives have been shown to target several critical pathways implicated in cancer progression. Two of the most well-documented mechanisms are the inhibition of the mTOR signaling pathway and the disruption of tubulin polymerization.

1. Inhibition of mTOR Signaling:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[2][12] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[12] Certain benzofuran derivatives have been identified as potent inhibitors of mTOR signaling.[2][13] By blocking the mTORC1 complex, these compounds can inhibit the phosphorylation of downstream targets like the S6 ribosomal protein, leading to a reduction in protein synthesis and cell growth.[14]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

2. Inhibition of Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3]

Caption: Disruption of microtubule dynamics by benzofuran derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuran derivatives are typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The MTT assay is a widely used colorimetric method for determining cell viability and calculating IC50 values.[5][16]

Table 1: IC50 Values of Representative Benzofuran Derivatives against Various Cancer Cell Lines

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | Compound with bromine at 3-position | K562 (Leukemia) | 5 | [10] |

| Halogenated Benzofurans | Compound with bromine at 3-position | HL60 (Leukemia) | 0.1 | [10] |

| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent (not specified) | [9] |